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Cat. No.: B609226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MP-A08 is a potent and selective, ATP-competitive inhibitor of sphingosine kinase 1 (SphK1)

and sphingosine kinase 2 (SphK2).[1][2][3][4] These enzymes are critical regulators of the

sphingolipid rheostat, the balance between the pro-apoptotic lipids ceramide and sphingosine,

and the pro-proliferative and anti-apoptotic signaling lipid, sphingosine-1-phosphate (S1P).[2]

[4] By inhibiting SphK1 and SphK2, MP-A08 shifts this balance towards apoptosis, making it a

valuable tool for cancer research and a potential therapeutic agent.[1][2] MP-A08 has

demonstrated anti-proliferative activity in various cancer cell lines and has been shown to

reduce tumor growth in xenograft models.[1]

This document provides detailed application notes and protocols for utilizing MP-A08 in kinase

activity screening and cell-based assays.

Mechanism of Action
MP-A08 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of SphK1

and SphK2, preventing the phosphorylation of sphingosine to S1P.[1][2] This mode of action is

distinct from many other sphingosine kinase inhibitors that compete with the sphingosine

substrate. The inhibition of SphK activity by MP-A08 leads to a decrease in intracellular S1P

levels and an accumulation of ceramide and sphingosine, ultimately promoting apoptosis.[1]
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Downstream of SphK inhibition, MP-A08 has been shown to modulate key signaling pathways

involved in cell survival and apoptosis. Treatment with MP-A08 leads to a dose-dependent

decrease in the phosphorylation of pro-survival kinases Akt and ERK1/2, and a corresponding

increase in the phosphorylation of stress-activated protein kinases (SAPK)/c-Jun N-terminal

kinases (JNK) and p38, which are associated with apoptosis.[1]

Quantitative Data Summary
The following tables summarize the inhibitory activity of MP-A08 against its primary targets and

its selectivity profile.

Table 1: Inhibitory Activity of MP-A08 against Sphingosine Kinases

Target Ki (μM) Inhibition Mechanism

Sphingosine Kinase 1 (SphK1) 27 ± 3 ATP-Competitive

Sphingosine Kinase 2 (SphK2) 6.9 ± 0.8 ATP-Competitive

Data sourced from Pitman et al., 2015.[1]

Table 2: Selectivity Profile of MP-A08

MP-A08 was screened against a panel of 140 human protein kinases to assess its selectivity.

The compound exhibited high selectivity for sphingosine kinases.

Kinase % Inhibition at 250 μM

Testis-specific serine kinase 1 (TSSK1) 57%

Other 139 kinases screened Minimal to no inhibition

At an initial screening concentration of 25 µM, MP-A08 showed modest inhibition of a few

protein kinases. Further analysis at a very high concentration (250 µM) demonstrated a dose-

dependent trend for only TSSK1.[1]

Table 3: Anti-proliferative Activity of MP-A08 in Cancer Cell Lines

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b609226?utm_src=pdf-body
https://www.benchchem.com/product/b609226?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4466670/
https://www.benchchem.com/product/b609226?utm_src=pdf-body
https://www.benchchem.com/product/b609226?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4466670/
https://www.benchchem.com/product/b609226?utm_src=pdf-body
https://www.benchchem.com/product/b609226?utm_src=pdf-body
https://www.benchchem.com/product/b609226?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4466670/
https://www.benchchem.com/product/b609226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The half-maximal effective concentration (EC50) for the inhibition of cell proliferation was

determined for several cancer cell lines after 48 hours of treatment with MP-A08.

Cell Line Cancer Type EC50 for Proliferation (μM)

A549 Lung Adenocarcinoma > 50

MCF-7 Breast Adenocarcinoma ~ 25

MDA-MB-231 Breast Adenocarcinoma ~ 20

Jurkat T-cell Leukemia ~ 15

EC50 values are estimated from graphical data presented in Pitman et al., 2015.[1]
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Cell-Based Assay Workflow (Western Blot)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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